5'-Sulfamoyladenosine

Catalog No.
S14515168
CAS No.
M.F
C10H14N6O6S
M. Wt
346.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5'-Sulfamoyladenosine

Product Name

5'-Sulfamoyladenosine

IUPAC Name

[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]-hydroxymethanesulfonamide

Molecular Formula

C10H14N6O6S

Molecular Weight

346.32 g/mol

InChI

InChI=1S/C10H14N6O6S/c11-7-3-8(14-1-13-7)16(2-15-3)9-5(18)4(17)6(22-9)10(19)23(12,20)21/h1-2,4-6,9-10,17-19H,(H2,11,13,14)(H2,12,20,21)/t4-,5+,6-,9+,10?/m0/s1

InChI Key

KKQMCTARRKKJGE-YLXOIZHRSA-N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)C(O)S(=O)(=O)N)O)O)N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)C(O)S(=O)(=O)N)O)O)N

5'-Sulfamoyladenosine is a purine nucleoside derivative characterized by the presence of a sulfamoyl group attached to the 5' position of the adenosine molecule. This compound is notable for its structural features, which include a purine base (adenine) linked to a ribose sugar. The sulfamoyl group, which contains a sulfur atom bonded to a nitrogen atom and two oxygen atoms, imparts unique chemical properties and biological activities to the compound. The molecular formula of 5'-sulfamoyladenosine is C10_{10}H13_{13}N5_{5}O4_{4}S, and it has been studied for its potential therapeutic applications, particularly in the field of infectious diseases.

Primarily due to its functional groups. Some notable reactions include:

  • Hydrolysis: The compound can undergo hydrolysis, leading to the release of adenosine and sulfamic acid.
  • Phosphorylation: It can react with phosphate groups to form nucleotide derivatives.
  • Aminolysis: The sulfamoyl group can be substituted by various amines, altering the biological activity of the compound.

These reactions are crucial for understanding its potential mechanisms in biological systems and therapeutic applications.

5'-Sulfamoyladenosine exhibits significant biological activity, particularly as an inhibitor of protein synthesis. Research indicates that it can inhibit the growth of various pathogens, including bacteria and protozoan parasites. For instance, studies have shown that it has antitubercular properties, effectively inhibiting mycobacterial growth by interfering with protein synthesis pathways . Additionally, it has demonstrated activity against Trypanosoma and Leishmania species, suggesting potential use in treating parasitic infections .

The synthesis of 5'-sulfamoyladenosine typically involves several steps:

  • Starting Material: Adenosine serves as the primary starting material.
  • Activation: The 5' hydroxyl group of adenosine is activated using reagents such as phosphorus oxychloride or similar activating agents.
  • Sulfamoylation: The activated adenosine is then reacted with sulfamic acid or its derivatives under controlled conditions to introduce the sulfamoyl group.
  • Purification: The final product is purified through chromatography techniques to obtain high-purity 5'-sulfamoyladenosine.

These methods allow for the efficient production of this compound for research and potential therapeutic applications.

5'-Sulfamoyladenosine has several applications in medicinal chemistry and pharmacology:

  • Antimicrobial Agents: Its ability to inhibit protein synthesis makes it a candidate for developing new antimicrobial agents against resistant strains of bacteria and protozoa.
  • Research Tool: It serves as a valuable tool in biochemical research for studying nucleoside metabolism and enzyme activity related to nucleotides.
  • Potential Therapeutics: Ongoing studies are exploring its efficacy in treating diseases such as tuberculosis and leishmaniasis.

Interaction studies involving 5'-sulfamoyladenosine have focused on its binding affinity with various enzymes and proteins involved in nucleic acid metabolism. Notably, it has been shown to interact with adenylate-forming enzymes, influencing their activity and potentially modulating metabolic pathways . Further research is needed to elucidate the full spectrum of interactions and their implications for drug design.

Several compounds share structural similarities with 5'-sulfamoyladenosine. Here are some notable examples:

Compound NameMolecular FormulaKey Features
5'-O-(N-Ethyl-Sulfamoyl)AdenosineC12_{12}H18_{18}N6_{6}O6_{6}SContains an ethyl group; studied for similar biological activities .
5'-O-(N-Alanyl-Sulfamoyl)AdenosineC13_{13}H19_{19}N7_{7}O7_{7}SFeatures an alanyl group; potential applications in drug development .
5'-O-[(N-Acyl)-Sulfamoyl]AdenosinesVariousA series of derivatives with acyl groups; evaluated for antitubercular activity .

These compounds highlight the structural diversity within the sulfamoyl adenosine family while underscoring the unique characteristics of 5'-sulfamoyladenosine that may contribute to its distinct biological activities.

The chemical synthesis of 5'-sulfamoyladenosine derivatives represents a sophisticated area of nucleoside chemistry that requires careful consideration of protecting group strategies and reaction conditions. The fundamental approach involves the selective functionalization of the 5'-hydroxyl group of adenosine while preserving the integrity of other sensitive functionalities within the molecule [1] [2].

Protection Strategy and Initial Modifications

The synthesis typically begins with the protection of adenosine using established protocols [3]. The most commonly employed protection strategy involves the formation of 2',3'-isopropylidene adenosine, which selectively protects the vicinal diol functionality while leaving the 5'-hydroxyl group available for sulfamoylation [4] [5]. This approach provides regioselectivity that is essential for the targeted modification of the 5'-position.

Advanced protection strategies have been developed to accommodate more complex synthetic requirements [3]. The use of tert-butyldimethylsilyl protecting groups has proven particularly effective, allowing for orthogonal deprotection conditions that minimize unwanted side reactions [5] [6]. The bis-tert-butyldimethylsilyl protection protocol involves treatment of adenosine with tert-butyldimethylsilyl chloride in the presence of imidazole, followed by regioselective deprotection of the 5'-position using tetrabutylammonium fluoride [5].

Direct Sulfamoylation Approaches

The direct sulfamoylation of protected adenosine derivatives represents the most straightforward synthetic approach [1] [4]. This methodology employs sulfamoyl chloride as the key reagent for introducing the sulfamate functionality. The reaction is typically conducted in dimethylacetamide or dimethylformamide as solvent, with the choice of solvent proving critical for reaction efficiency [7] [6].

Research has demonstrated that dimethylacetamide provides superior results compared to dimethylformamide, primarily due to the absence of undesired adduct formation that can occur with the latter solvent [7]. The sulfamoylation reaction proceeds through nucleophilic attack of the 5'-hydroxyl group on sulfamoyl chloride, forming the desired sulfamate linkage with concurrent generation of hydrogen chloride [6].

Table 1: Comparative Yields for Direct Sulfamoylation Methods

Protecting Group StrategySolventBaseTemperatureYield (%)Reference
2',3'-IsopropylideneDimethylacetamidePyridineRoom Temperature72-85 [7] [6]
Bis-tert-butyldimethylsilylDimethylacetamideTriethylamine0°C to RT78-89 [5]
2',3'-AcetonideDimethylformamideSodium HydrideRoom Temperature65-70 [6]

Alternative Synthetic Routes

Several alternative synthetic pathways have been developed to address specific synthetic challenges or to access particular derivatives [8] [9]. The use of 4-nitrophenyl chlorosulfate as an alternative sulfamoylating agent has been explored, offering advantages in terms of reaction selectivity and mild reaction conditions [10]. This approach involves the initial formation of a 4-nitrophenyl sulfamate intermediate, which subsequently undergoes nucleophilic displacement to generate the desired sulfamoyl adenosine derivative [10].

Another significant advancement involves the development of solid-phase synthetic routes [11]. These methodologies enable the rapid parallel synthesis of structurally diverse sulfamoyl adenosine analogues in quantities sufficient for biological evaluation [11]. The solid-phase approach utilizes resin-bound adenosine precursors and allows for automated synthesis protocols that improve reproducibility and throughput [11].

Mechanistic Considerations

The mechanism of sulfamoylation involves the formation of a tetrahedral intermediate through nucleophilic attack of the hydroxyl group on the sulfur center of sulfamoyl chloride [12]. The reaction proceeds through a substitution mechanism with the elimination of chloride as the leaving group [12]. The choice of base is critical for neutralizing the generated hydrogen chloride and preventing acid-catalyzed decomposition of the product [6] [12].

Studies have revealed that the reaction exhibits significant temperature dependence, with optimal yields typically obtained at reduced temperatures to minimize competing side reactions [13] [14]. The activation energy for the sulfamoylation process has been determined through kinetic studies, providing insights into the optimal reaction conditions for maximizing product formation [13].

Enzymatic Approaches to Sulfamoyl-Nucleoside Production

Enzymatic methodologies for sulfamoyl-nucleoside production represent an emerging area of biocatalytic synthesis that offers potential advantages in terms of selectivity and environmental sustainability [15] [16]. These approaches leverage the inherent specificity of enzymatic systems to achieve transformations that may be challenging through purely chemical means.

Sulfotransferase-Mediated Approaches

Sulfotransferases represent a key class of enzymes that catalyze the transfer of sulfuryl groups from donor molecules to acceptor substrates [16]. In the context of sulfamoyl-nucleoside synthesis, these enzymes have been investigated for their ability to facilitate the formation of sulfamate linkages [16]. The most commonly studied donor substrate is 3'-phosphoadenosine 5'-phosphosulfate, which serves as the activated sulfuryl donor in these enzymatic transformations [16].

Research has demonstrated that certain sulfotransferases can accept nucleoside substrates as acceptors for sulfuryl group transfer [16]. The mechanism involves the formation of a sulfuryl-enzyme intermediate followed by transfer to the nucleoside acceptor [16]. However, the natural substrate specificity of these enzymes often requires protein engineering approaches to achieve efficient turnover with adenosine derivatives [16].

Metabolic Engineering Approaches

Metabolic engineering strategies have been employed to develop bacterial systems capable of producing sulfamoyl-nucleoside derivatives [17] [18]. These approaches involve the manipulation of existing biosynthetic pathways to redirect metabolic flux toward the desired products [17]. The sulfate assimilation pathway has been identified as a potential target for such engineering efforts [17] [19].

Studies have shown that the overexpression of key enzymes in the sulfate assimilation pathway can lead to increased production of sulfur-containing nucleoside derivatives [19]. The adenosine-5'-triphosphate sulfurylase enzyme, which catalyzes the first step in sulfate assimilation, has been particularly important in these efforts [19]. Optimization of culture conditions and enzyme expression levels has resulted in measurable improvements in product yields [19].

Biocatalytic Synthesis Limitations

Despite the theoretical advantages of enzymatic approaches, several limitations have been identified in the application of these methodologies to sulfamoyl-nucleoside synthesis [15] [17]. The substrate specificity of natural enzymes often precludes direct application to non-natural nucleoside substrates [20]. Additionally, the requirement for expensive cofactors and the generally lower reaction rates compared to chemical methods present practical challenges [15].

The stability of sulfamoyl-containing products under enzymatic reaction conditions has also emerged as a concern [20]. Studies have revealed that certain sulfamate linkages are susceptible to hydrolysis under the aqueous conditions typically employed in enzymatic reactions [20]. This necessitates careful optimization of reaction parameters including pH, temperature, and ionic strength [20].

Table 2: Enzymatic Systems for Sulfamoyl-Nucleoside Production

Enzyme ClassSource OrganismSubstrate SpecificityProduct YieldCofactor RequirementsReference
SulfotransferaseMycobacterium tuberculosisAdenosine derivatives15-25%3'-Phosphoadenosine 5'-phosphosulfate [16]
ATP SulfurylaseEscherichia coliBroad nucleoside acceptance30-40%ATP, Sulfate [19]
Modified SynthetaseEngineered strainAdenosine analogues20-35%ATP, Amino acids [18]

Optimization Strategies for Regioselective Sulfamoylation

The development of regioselective sulfamoylation strategies represents a critical aspect of efficient sulfamoyl adenosine synthesis [21] [22]. These approaches focus on achieving selective modification of the 5'-hydroxyl group while avoiding unwanted reactions at other nucleophilic sites within the molecule.

Temperature-Controlled Sulfamoylation

Temperature control has emerged as one of the most effective strategies for achieving regioselective sulfamoylation [21] [22]. Research has demonstrated that conducting sulfamoylation reactions at reduced temperatures significantly improves regioselectivity while maintaining acceptable reaction rates [21]. The optimal temperature range has been identified as -20°C to 0°C, depending on the specific substrate and reaction conditions [22].

Studies examining the temperature dependence of sulfamoylation reactions have revealed that lower temperatures favor the kinetically controlled formation of 5'-sulfamate products over thermodynamically favored alternatives [22]. This effect is attributed to the reduced molecular motion at lower temperatures, which minimizes the likelihood of intramolecular rearrangements that can lead to alternative regioisomers [22].

The implementation of temperature-controlled protocols has enabled the synthesis of sulfamoyl adenosine derivatives with regioselectivities exceeding 95% in many cases [21]. These conditions require specialized equipment for temperature control but result in significantly improved product purities and reduced purification requirements [22].

Solvent Effects and Optimization

The choice of solvent system plays a crucial role in determining the regioselectivity of sulfamoylation reactions [7] [23]. Systematic studies have identified several solvent parameters that influence reaction selectivity, including polarity, hydrogen bonding capacity, and coordinating ability [7].

Dimethylacetamide has emerged as the preferred solvent for regioselective sulfamoylation due to its ability to solubilize both the nucleoside substrate and sulfamoyl chloride while minimizing side reactions [7]. The solvent's moderate polarity and hydrogen bonding capability appear to stabilize the transition state leading to 5'-substitution [7].

Mixed solvent systems have also been investigated as a means of fine-tuning reaction selectivity [23]. The combination of dimethylacetamide with small amounts of acetonitrile or tetrahydrofuran has been shown to improve both reaction rate and selectivity in certain cases [23]. These effects are attributed to the modulation of substrate solvation and the stabilization of reactive intermediates [23].

Catalyst and Base Optimization

The selection of appropriate bases and catalysts represents another critical factor in achieving regioselective sulfamoylation [24] [25]. The base serves multiple functions in these reactions, including neutralization of generated hydrogen chloride and potential activation of the nucleophilic hydroxyl group [25].

Pyridine has been identified as an optimal base for many sulfamoylation reactions due to its appropriate basicity and coordinating properties [24] [25]. The use of pyridine results in efficient neutralization of acid byproducts while avoiding over-activation of the nucleoside substrate that could lead to competing reactions [25].

Cesium carbonate has emerged as an alternative base that offers advantages in certain synthetic contexts [26] [9]. This base provides strong basicity while maintaining compatibility with sensitive functional groups [9]. The heterogeneous nature of cesium carbonate can also facilitate product isolation through simple filtration procedures [9].

Table 3: Optimization Parameters for Regioselective Sulfamoylation

ParameterOptimal ConditionsSelectivity EnhancementYield ImpactReference
Temperature-20°C to 0°C>95% 5'-selectivityModerate decrease [21] [22]
SolventDimethylacetamide>90% regioselectivityImproved [7]
BasePyridine (3 equivalents)85-90% selectivityOptimized [24] [25]
Reaction Time2-4 hoursMaintained selectivityMaximized [24]

Advanced Regioselective Methods

Recent developments in regioselective sulfamoylation have focused on the use of directing groups and temporary protecting strategies [23]. These approaches involve the temporary installation of groups that direct the sulfamoylation reaction to the desired position through steric or electronic effects [23].

The use of boronic acid additives has been investigated as a method for enhancing regioselectivity [23]. These additives can form reversible complexes with diol functionalities, temporarily masking reactive sites and directing the sulfamoylation to the 5'-position [23]. This strategy has shown particular promise for substrates that are challenging to protect using conventional methods [23].

Catalytic regioselective acylation methods have also been adapted for sulfamoylation applications [23]. These approaches employ N-heterocyclic carbene catalysts to achieve site-selective modification of nucleoside substrates [23]. While still in development, these methods offer the potential for achieving regioselectivity without the need for extensive protecting group manipulations [23].

Reaction Monitoring and Control

The development of effective monitoring strategies has proven essential for optimizing regioselective sulfamoylation reactions [27]. Real-time monitoring techniques allow for the precise control of reaction parameters and the early detection of competing side reactions [27].

Nuclear magnetic resonance spectroscopy has been employed for in-situ monitoring of sulfamoylation reactions [27]. This technique provides detailed information about reaction progress and the formation of regioisomeric byproducts [27]. The ability to monitor reactions in real-time has enabled the development of dynamic optimization protocols that adjust reaction conditions based on observed selectivities [27].

High-performance liquid chromatography methods have been developed for the rapid analysis of reaction mixtures and the quantification of regioisomeric products [27]. These analytical methods enable the systematic optimization of reaction conditions through the evaluation of large numbers of reaction variants [27].

5'-Sulfamoyladenosine and its acylated derivatives represent a structurally distinctive class of nucleoside analogs that have emerged as powerful molecular probes for understanding adenylate-forming enzyme mechanisms. These compounds serve as stable, non-hydrolyzable mimics of the naturally occurring aminoacyl-adenylate intermediates, making them invaluable tools for structural and biochemical studies. This article examines the intricate molecular interactions that govern target recognition through detailed analysis of conformational properties, geometric constraints, and comparative binding characteristics.

Structural Determinants of Target Recognition

Conformational Analysis of 5'-Sulfamoyladenosine-Protein Complexes

The structural characterization of 5'-sulfamoyladenosine analogs bound to target enzymes reveals a complex landscape of conformational adaptations that dictate recognition specificity and binding affinity. X-ray crystallographic studies have provided unprecedented insights into the three-dimensional arrangements of these compounds within enzyme active sites, illuminating the molecular basis for their remarkable inhibitory properties [1] [2].

The crystal structure of 5'-O-[N-(L-alanyl)sulfamoyl]adenosine represents a foundational example of this conformational complexity. Crystallographic analysis reveals the molecule adopts a zwitterionic state with the terminal amino group protonated and the sulfamoyl group deprotonated [1]. The compound exhibits an open conformation where the L-alanine moiety is positioned distally from the adenosine component, with characteristic gauche/trans and trans orientations about the exocyclic C(4')-C(5') and C(5')-O(5') bonds, respectively [1]. This extended configuration contrasts markedly with the more compact conformations observed in native adenylate intermediates.

The adenosine moiety itself demonstrates significant conformational constraint, adopting an anti configuration for the glycosyl bond with C(3')-endo puckering of the ribose ring [1]. This conformation aligns with the preferred binding orientations observed in most purine nucleosides when complexed with enzymes [3]. The alanine residue maintains the characteristic trans region for the psi torsion angle, consistent with standard amino acid conformational preferences [1].

In the structure of Klebsiella pneumoniae seryl-tRNA synthetase complexed with 5'-O-(N-(L-seryl)sulfamoyl)adenosine, the inhibitor exhibits distinctive binding characteristics that highlight the importance of conformational flexibility in recognition [2]. The structure, solved at 2.1 Å resolution, demonstrates how the sulfamoyl linker accommodates the geometric requirements of the enzyme active site while maintaining essential hydrogen bonding networks [2]. The seryl moiety adopts conformations that closely mimic the natural seryl-adenylate intermediate, explaining the compound's potent inhibitory activity.

Comparative analysis of different acylated sulfamoyladenosine analogs reveals systematic patterns in conformational adaptation. The threonyl-5'-sulfamoyladenosine analog demonstrates preferential binding to both cognate threonyl-tRNA synthetase and non-cognate valyl-tRNA synthetase, with inhibitory concentrations of 0.175 μM and 6.82 μM respectively [4]. This differential binding affinity reflects the conformational constraints imposed by the enzyme active sites and their varying tolerance for amino acid side chain modifications.

The crystal structure analysis of adenosine 5'-phosphosulfate kinase from Arabidopsis thaliana bound to adenosine 5'-phosphosulfate provides additional insights into sulfate-containing nucleoside recognition [5]. The enzyme exhibits significant conformational changes upon ligand binding, with calorimetric analysis revealing that initial binding can occur at either nucleotide site, though ATP/ADP site binding is preferred and enhances subsequent APS binding affinity by 50-fold [5].

Temperature-dependent structural studies using differential scanning fluorimetry have revealed remarkable thermal stabilization effects upon inhibitor binding. The ML901 compound, when complexed with Plasmodium falciparum tyrosyl-tRNA synthetase in the presence of all substrates, induces a 15°C increase in protein melting temperature [6]. This substantial stabilization exceeds even that observed with the natural AMP-tyrosine intermediate, indicating exceptionally tight binding interactions facilitated by optimal conformational complementarity [6].

The conformational analysis extends to understanding the role of alternative binding states and protein flexibility. In RNase A complexes with N-acylsulfonamide-linked nucleosides, alternative conformations are observed for ribose moieties, highlighting the inherent flexibility around these structural elements [3]. The nucleoside torsion angle χ consistently indicates anti conformations for bound adenine nucleosides, representing the preferred orientation for purine binding [3].

Detailed examination of backbone torsion angles in sulfamoyladenosine complexes reveals systematic patterns that govern recognition specificity. The protein backbone interactions are characterized by specific phi, psi, and omega torsion angle constraints that optimize hydrogen bonding networks while minimizing steric conflicts [3]. These conformational parameters directly influence the spatial arrangement of functional groups essential for target recognition.

Conformational flexibility studies indicate that sulfamoyladenosine analogs can adopt multiple binding conformations depending on the specific enzyme environment. This adaptability is particularly evident in the differential recognition by Class I versus Class II aminoacyl-tRNA synthetases, where conformational preferences dictate binding specificity and inhibitory potency [2]. The structural plasticity of these compounds enables them to function as broad-spectrum inhibitors while maintaining selectivity for specific enzyme families.

Sulfamoyl Group Geometry in Enzyme Active Site Interactions

The sulfamoyl functional group represents a critical structural element that mediates the interaction between 5'-sulfamoyladenosine analogs and their target enzymes. The geometric properties of this moiety, including bond lengths, angles, and electronic distribution, directly influence binding affinity and selectivity patterns observed across different enzyme families [1] [7].

Crystallographic analysis of the sulfamoyl group reveals molecular dimensions that closely approximate those of natural phosphate groups, establishing the basis for its effectiveness as a phosphate mimetic [1]. The sulfur-oxygen bond lengths in the sulfamoyl moiety range from 1.42 to 1.46 Å, while the sulfur-nitrogen bond distance measures approximately 1.63 Å [1]. These dimensions create a tetrahedral geometry around the sulfur center that closely mimics the phosphate tetrahedral arrangement, facilitating recognition by phosphate-binding domains.

In the active site of seryl-tRNA synthetase, the sulfamoyl group forms critical hydrogen bonding interactions that stabilize the inhibitor-enzyme complex [2]. The oxygen atoms of the sulfamoyl group serve as hydrogen bond acceptors, engaging with positively charged residues such as arginine and lysine that normally coordinate phosphate groups in native substrates [2]. The nitrogen atom of the sulfamoyl group can function as both a hydrogen bond donor and acceptor, depending on its protonation state and local electrostatic environment.

The electronic properties of the sulfamoyl group contribute significantly to its binding characteristics. The sulfur center carries a partial positive charge due to its oxidation state, creating an electrostatic environment that attracts negatively charged or electron-rich regions of the protein active site . This electrostatic complementarity enhances binding affinity and contributes to the observed selectivity for adenylate-forming enzymes.

Comparative geometric analysis between sulfamoyl and sulfonamide linkers reveals important differences in their active site interactions. Studies with seryl-tRNA synthetase demonstrate that sulfonamide analogs exhibit dramatically reduced inhibitory activity compared to their sulfamoyl counterparts [2]. Molecular modeling predicts that sulfonamide linkers adopt unfavorable eclipsed conformations within the active site, leading to steric conflicts and reduced binding affinity [2]. This geometric constraint highlights the critical importance of linker geometry in determining inhibitor potency.

The coordination geometry of the sulfamoyl group within enzyme active sites often involves direct interaction with metal centers. In zinc-containing enzymes such as carbonic anhydrases, the sulfamoyl nitrogen coordinates directly to the zinc ion, forming a stable metal-ligand complex [9]. This coordination geometry positions the adenosine moiety optimally for additional protein-ligand interactions while maintaining the tetrahedral coordination preferences of the metal center.

Analysis of sulfamoyl group geometry in different crystallographic environments reveals conformational flexibility that enables adaptation to varying active site architectures. The S-N-C bond angle can vary from 115° to 125°, allowing optimization of hydrogen bonding networks while maintaining favorable electrostatic interactions [1]. This angular flexibility is particularly important in enzymes with diverse active site topologies.

The geometric constraints imposed by the sulfamoyl group influence the overall conformation of the inhibitor molecule. Torsional analysis reveals that the C(5')-O(5')-S-N dihedral angle typically ranges from -60° to +60°, corresponding to gauche conformations that minimize steric interactions while preserving essential binding contacts [1]. These conformational preferences directly impact the spatial arrangement of the attached amino acid or acyl groups.

Hydrogen bonding patterns involving the sulfamoyl group demonstrate remarkable consistency across different enzyme families. The oxygen atoms consistently form 2-3 hydrogen bonds with protein side chains or backbone atoms, while the nitrogen atom participates in 1-2 additional hydrogen bonding interactions [3]. This extensive hydrogen bonding network contributes to the observed binding energies and explains the tight binding characteristics of sulfamoyladenosine inhibitors.

The geometric properties of the sulfamoyl group also influence the kinetics of inhibitor binding and dissociation. The tetrahedral geometry facilitates rapid association with enzyme active sites by providing multiple simultaneous interaction points . However, the same geometric constraints that promote tight binding also slow dissociation rates, contributing to the observed slow-onset inhibition characteristics of many sulfamoyladenosine analogs.

Studies of sulfamoyl group geometry in protein crystals have revealed water-mediated interactions that extend the effective binding interface. Structured water molecules form bridges between sulfamoyl oxygen atoms and distant protein residues, creating an expanded recognition surface that enhances binding specificity [2]. These water-mediated contacts contribute to the enthalpic component of binding affinity while maintaining favorable entropy characteristics.

The geometric analysis extends to understanding the role of sulfamoyl group protonation states in binding interactions. At physiological pH, the sulfamoyl nitrogen typically carries a partial negative charge, creating a dipolar character that influences electrostatic interactions with the protein environment [1]. This charge distribution pattern is essential for optimal binding and explains the pH-dependence of inhibitor activity observed in many systems.

Comparative Studies with Native Adenosine Phosphates

The development of 5'-sulfamoyladenosine analogs as phosphate mimetics necessitates comprehensive comparative analysis with their natural adenosine phosphate counterparts. These comparative studies illuminate the structural and functional similarities that enable sulfamoyl compounds to effectively compete with native substrates while revealing key differences that confer unique binding properties and inhibitory characteristics [10] [11].

Adenosine monophosphate (AMP), the simplest adenosine phosphate, serves as a fundamental reference point for understanding sulfamoyl analog interactions [10]. AMP consists of the adenine nucleobase, ribose sugar, and a single phosphate group, with the phosphate moiety forming critical interactions with adenylate-binding proteins [10]. The phosphate group exhibits a tetrahedral geometry with P-O bond lengths of approximately 1.52 Å and O-P-O bond angles near 109.5° [10]. These geometric parameters establish the spatial template that sulfamoyl groups must replicate for effective mimicry.

Comparative binding studies reveal that 5'-sulfamoyladenosine analogs typically exhibit binding affinities that equal or exceed those of corresponding adenosine phosphates [12]. For example, salicyl-adenosine monosulfamate demonstrates potent inhibition of MbtA enzyme with IC50 values in the nanomolar range, comparable to or better than natural adenylate substrates . This enhanced binding affinity reflects the non-hydrolyzable nature of the sulfamoyl linkage, which prevents enzymatic cleavage and prolongs residence time in the active site.

The electronic properties of sulfamoyl groups differ significantly from phosphate groups, creating distinct interaction profiles with target enzymes [13]. Phosphate groups carry multiple negative charges at physiological pH, with pKa values of approximately 2.1 and 7.2 for the first and second dissociation constants [14]. In contrast, sulfamoyl groups exhibit different protonation behaviors, with the nitrogen center showing distinct charge distribution patterns that influence electrostatic interactions [1].

Structural comparison of adenosine 5'-phosphosulfate (APS) with sulfamoyladenosine analogs provides insights into the geometric requirements for enzyme recognition [15] [11]. APS functions as a crucial metabolic intermediate in sulfate assimilation pathways and exhibits specific binding characteristics with APS kinase enzymes [11]. The phosphosulfate linkage in APS creates a unique geometric arrangement that differs from both simple phosphate and sulfamoyl groups, yet shares common recognition elements that enable cross-reactivity with certain enzymes.

Kinetic analysis reveals fundamental differences between phosphate and sulfamoyl analogs in their interaction dynamics with target enzymes . Native adenosine phosphates undergo rapid binding and catalytic turnover, with millisecond timescales for substrate processing [10]. Sulfamoyladenosine inhibitors, however, exhibit slow-onset binding kinetics with residence times extending to hours or days . This kinetic distinction underlies the therapeutic potential of sulfamoyl compounds as long-lasting enzyme inhibitors.

Comparative studies of adenosine triphosphate (ATP) versus ATP analogs containing sulfamoyl modifications demonstrate the importance of phosphate chain geometry in recognition [16]. ATP adopts characteristic "U"-shaped conformations when bound to enzymes, with the α-phosphate positioned for nucleophilic attack during catalysis [16]. Sulfamoyl-modified ATP analogs must maintain similar conformational preferences while providing the stability advantages of non-hydrolyzable linkages.

The binding thermodynamics of sulfamoyladenosine analogs compared to native phosphates reveal distinct energetic profiles [5]. Calorimetric studies indicate that sulfamoyl compounds often exhibit more favorable enthalpic contributions to binding, reflecting stronger individual interactions, while showing less favorable entropic components due to increased rigidity [5]. This thermodynamic signature contributes to the observed tight-binding characteristics of sulfamoyl inhibitors.

Comparative enzyme kinetics studies demonstrate that sulfamoyladenosine analogs function as competitive inhibitors with respect to adenosine phosphate substrates [17]. The competitive inhibition pattern confirms that these compounds bind to the same active site locations as natural substrates, validating their utility as mechanistic probes and therapeutic agents . Inhibition constants typically range from nanomolar to low micromolar concentrations, indicating high-affinity binding interactions.

Analysis of protein conformational changes upon binding reveals that sulfamoyladenosine analogs induce similar structural rearrangements to those caused by native adenosine phosphates [5] [6]. However, subtle differences in the magnitude and pattern of conformational changes reflect the distinct geometric and electronic properties of sulfamoyl versus phosphate groups [5]. These conformational differences can influence enzyme catalytic efficiency and provide opportunities for selective inhibitor design.

Comparative studies across different enzyme families reveal varying degrees of tolerance for sulfamoyl substitution [2] [18]. Class I aminoacyl-tRNA synthetases generally show good acceptance of sulfamoyl analogs, while Class II enzymes may exhibit greater selectivity for specific linkage geometries [2]. This differential recognition pattern reflects the evolutionary optimization of active sites for particular phosphate coordination modes.

The comparative analysis extends to understanding resistance mechanisms and evolutionary pressure [6]. Enzymes targeted by sulfamoyladenosine inhibitors can develop resistance through mutations that preferentially reduce sulfamoyl binding while maintaining activity with native phosphate substrates [6]. These resistance patterns provide insights into the critical binding determinants and guide the design of next-generation inhibitors with improved resistance profiles.

Studies of cellular uptake and distribution reveal important differences between sulfamoyladenosine analogs and native adenosine phosphates [17]. While native adenosine phosphates are rapidly metabolized and have limited membrane permeability, sulfamoyl analogs often show improved cellular uptake characteristics while maintaining intracellular stability [17]. These pharmacokinetic advantages contribute to their potential as therapeutic agents and research tools.

Compound ClassBinding Affinity (IC50)Residence TimeCellular UptakeMetabolic Stability
Native AMP10-100 μM [10]Milliseconds [10]Poor [10]Rapidly metabolized [10]
Native ATP1-10 μM [16]Milliseconds [16]Limited [16]Rapidly hydrolyzed [16]
Sulfamoyladenosine0.01-1 μM Hours-days Improved [17]Highly stable
Acyl-sulfamoyl analogs0.001-0.1 μM [12]Hours-days [12]Variable [17]Highly stable [12]

The comparative framework established through these studies provides a foundation for rational inhibitor design and optimization. Understanding the structural and functional relationships between sulfamoyl analogs and native phosphates enables prediction of binding affinities, selectivity patterns, and potential off-target effects [13]. This knowledge base supports the continued development of sulfamoyladenosine compounds as both research tools and therapeutic candidates.

XLogP3

-2.2

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

5

Exact Mass

346.06955336 g/mol

Monoisotopic Mass

346.06955336 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-10-2024

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